molecular formula C7H7ClF3N B2663042 (2,4,6-Trifluorophenyl)methanamine hydrochloride CAS No. 1846582-40-8

(2,4,6-Trifluorophenyl)methanamine hydrochloride

Cat. No.: B2663042
CAS No.: 1846582-40-8
M. Wt: 197.59
InChI Key: BPDLIQLXMACHLG-UHFFFAOYSA-N
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Description

(2,4,6-Trifluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H6F3N·HCl. It is a white to off-white powder that is soluble in water. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trifluorophenyl)methanamine hydrochloride typically involves the reaction of (2,4,6-Trifluorophenyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction can be represented as follows:

C7H6F3N+HClC7H6F3NHClC_7H_6F_3N + HCl \rightarrow C_7H_6F_3N·HCl C7​H6​F3​N+HCl→C7​H6​F3​N⋅HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity starting materials and optimized reaction conditions. The process includes steps such as:

    Reaction Setup: Mixing (2,4,6-Trifluorophenyl)methanamine with hydrochloric acid in a suitable solvent.

    Reaction Control: Maintaining the reaction temperature and pH to optimize yield.

    Purification: Isolating the product through filtration, washing, and drying to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trifluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of N-alkyl or N-acyl derivatives.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

(2,4,6-Trifluorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,4,6-Trifluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2,3,4-Trifluorophenyl)methanamine
  • (4-Bromo-2,6-difluorophenyl)methanamine hydrochloride
  • (2,4,6-Trifluorophenyl)methanamine

Uniqueness

(2,4,6-Trifluorophenyl)methanamine hydrochloride is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group provides enhanced stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Properties

IUPAC Name

(2,4,6-trifluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N.ClH/c8-4-1-6(9)5(3-11)7(10)2-4;/h1-2H,3,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDLIQLXMACHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CN)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1846582-40-8
Record name (2,4,6-trifluorophenyl)methanamine hydrochloride
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